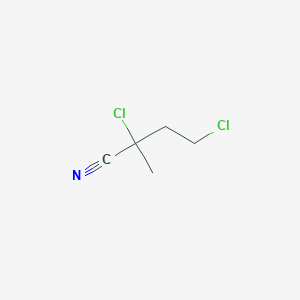
2,4-Dichloro-2-methylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-2-methylbutanenitrile is an organic compound with the molecular formula C5H7Cl2N It is a nitrile derivative characterized by the presence of two chlorine atoms and a methyl group attached to a butanenitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-2-methylbutanenitrile typically involves the chlorination of 2-methylbutanenitrile. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The reaction can be represented as follows:
[ \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CN} + \text{Cl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{C}(\text{Cl}_2)(\text{CH}_3)\text{CN} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-2-methylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-dichloro-2-methylbutanoic acid.
Reduction: Formation of 2,4-dichloro-2-methylbutylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-2-methylbutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-2-methylbutanenitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with biological molecules. The chlorine atoms can participate in electrophilic reactions, leading to the formation of reactive intermediates that can affect cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorobutanenitrile: Similar structure but lacks the methyl group.
2,4-Dichloro-2-methylpentanenitrile: Similar structure with an additional carbon in the backbone.
2,4-Dichloro-2-methylpropanenitrile: Similar structure but with a shorter carbon chain.
Uniqueness
2,4-Dichloro-2-methylbutanenitrile is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical reactivity and potential applications. Its specific structure allows for targeted chemical modifications and interactions, making it valuable in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
89215-42-9 |
|---|---|
Molekularformel |
C5H7Cl2N |
Molekulargewicht |
152.02 g/mol |
IUPAC-Name |
2,4-dichloro-2-methylbutanenitrile |
InChI |
InChI=1S/C5H7Cl2N/c1-5(7,4-8)2-3-6/h2-3H2,1H3 |
InChI-Schlüssel |
SRWYIUOOWAXFDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCl)(C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



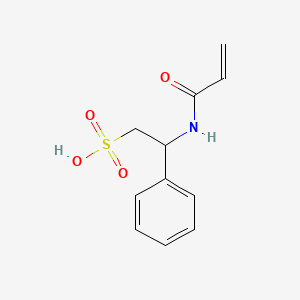

![N-[(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B14151854.png)
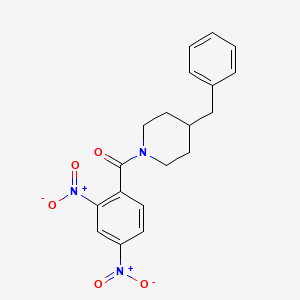

![Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate](/img/structure/B14151862.png)
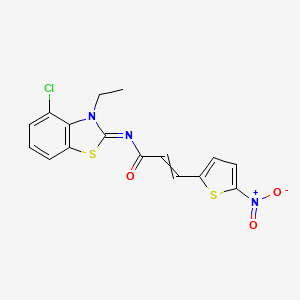
![N-[2-(4-Methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B14151875.png)
![4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,3,5-triazin-2-amine](/img/structure/B14151890.png)
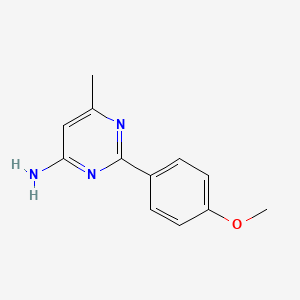
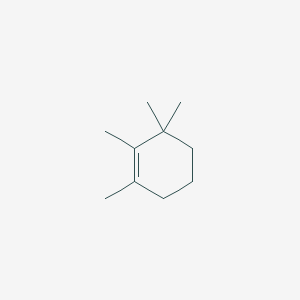
![5-bromo-1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14151912.png)
![2-([1,1'-Biphenyl]-3-yl)-N-methylacetamide](/img/structure/B14151914.png)
